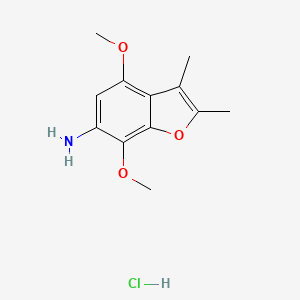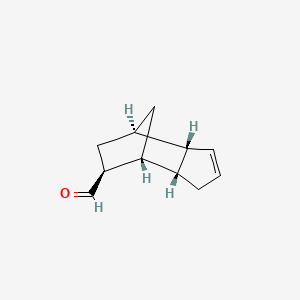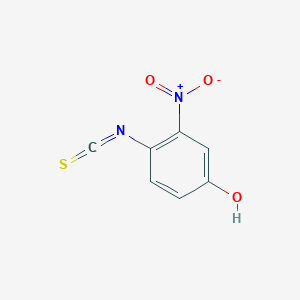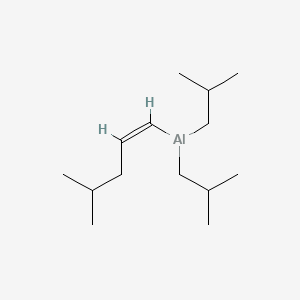
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of aluminium bonded to a (Z)-4-methylpent-1-enyl group and two isobutyl groups. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the 4-methylpent-1-enyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with (Z)-4-methylpent-1-enyl halide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium hydride and to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The aluminium center can participate in substitution reactions, where the isobutyl or 4-methylpent-1-enyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used in conjunction with this compound.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction can produce various reduced organic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the reduction of functional groups.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its potential use as a precursor in the synthesis of pharmaceuticals is of particular interest.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Mecanismo De Acción
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as reductions and substitutions. The (Z)-configuration of the 4-methylpent-1-enyl group influences the compound’s reactivity and selectivity in these processes.
Comparación Con Compuestos Similares
Similar Compounds
Diisobutylaluminium hydride: A related compound used primarily as a reducing agent.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different substituents.
(E)-Diisobutyl(4-methylpent-1-enyl)aluminium: The (E)-isomer of the compound, which has different geometric configuration and reactivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific (Z)-configuration, which imparts distinct reactivity and selectivity compared to its (E)-isomer and other related compounds. This uniqueness makes it valuable in applications where precise control over reaction outcomes is required.
Propiedades
Número CAS |
56095-73-9 |
|---|---|
Fórmula molecular |
C14H29Al |
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
[(Z)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
Clave InChI |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C/C=C\[Al](CC(C)C)CC(C)C |
SMILES canónico |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



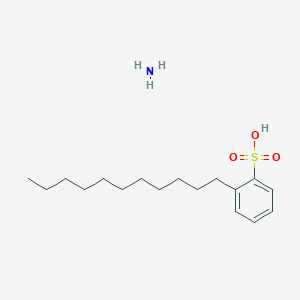
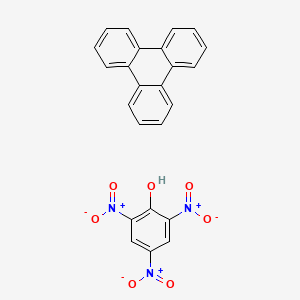
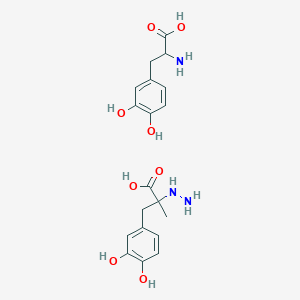
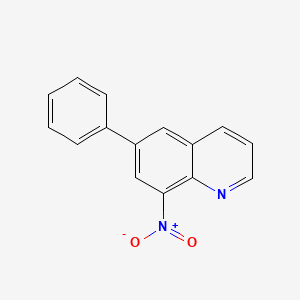
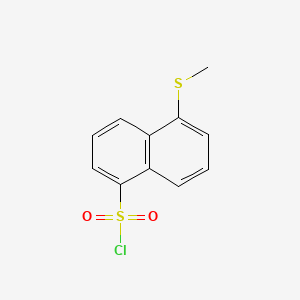
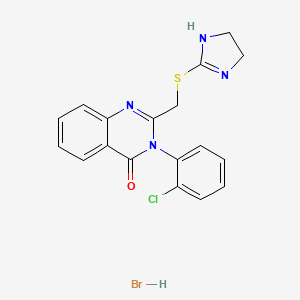
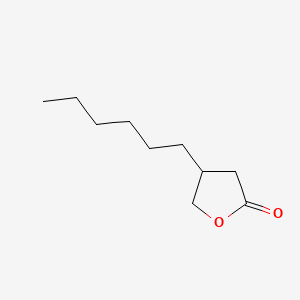
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
